
2-(Chloromethyl)-5-isobutylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-5-isobutylpyrazine is an organic compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-isobutylpyrazine typically involves the chloromethylation of 5-isobutylpyrazine. One common method is the reaction of 5-isobutylpyrazine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 2-position of the pyrazine ring. The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further improve the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 2-(Chloromethyl)-5-isobutylpyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the pyrazine ring or the chloromethyl group can lead to different structural modifications.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are typically used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylated pyrazine.
科学的研究の応用
2-(Chloromethyl)-5-isobutylpyrazine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and flavoring agents.
作用機序
The mechanism of action of 2-(Chloromethyl)-5-isobutylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The isobutyl group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of target molecules.
類似化合物との比較
2-(Chloromethyl)-5-methylpyrazine: Similar structure but with a methyl group instead of an isobutyl group.
2-(Chloromethyl)-5-ethylpyrazine: Contains an ethyl group in place of the isobutyl group.
2-(Chloromethyl)-5-propylpyrazine: Features a propyl group instead of an isobutyl group.
Uniqueness: 2-(Chloromethyl)-5-isobutylpyrazine is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isobutyl group can lead to different reaction outcomes and interactions compared to its methyl, ethyl, or propyl analogs.
特性
分子式 |
C9H13ClN2 |
|---|---|
分子量 |
184.66 g/mol |
IUPAC名 |
2-(chloromethyl)-5-(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C9H13ClN2/c1-7(2)3-8-5-12-9(4-10)6-11-8/h5-7H,3-4H2,1-2H3 |
InChIキー |
XNOOPFFFROWCBQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CN=C(C=N1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


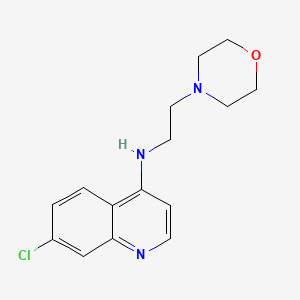

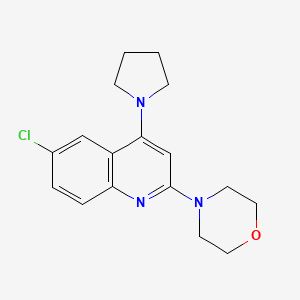
![2-Amino-3-benzo[1,2,5]oxadiazol-5-yl-propionic acid](/img/structure/B14864717.png)
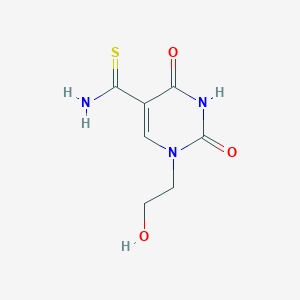
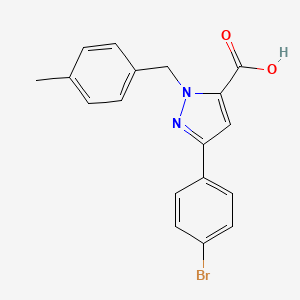
![2-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B14864736.png)
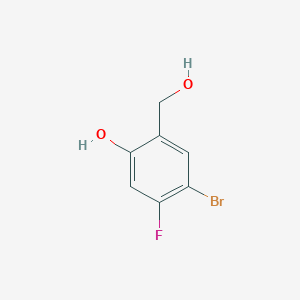
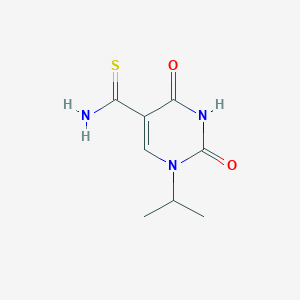
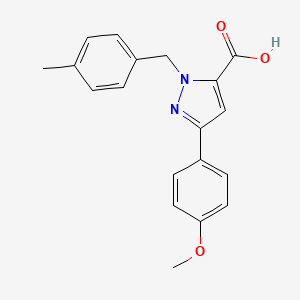
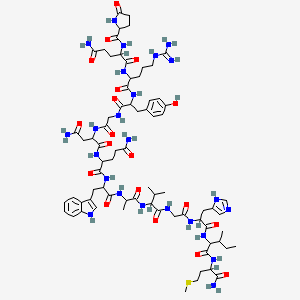


![(1S,2S,5R)-Methyl 3-((R)-2-aMino-3,3-diMethylbutanoyl)-6,6-diMethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (hydrochloride)](/img/structure/B14864791.png)
